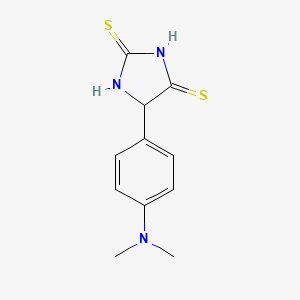
Hydantoin, 5-(p-dimethylaminophenyl)dithio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 5-(p-dimethylaminophenyl)dithio- is a derivative of hydantoin, a heterocyclic organic compound with the formula CH₂C(O)NHC(O)NH
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives typically involves the reaction of substituted benzils with urea or thiourea derivatives. For example, ultrasonic irradiation can be applied to reaction mixtures containing substituted benzils and urea or thiourea derivatives, catalyzed by potassium hydroxide in dimethyl sulfoxide/water (DMSO/H₂O) at room temperature . This method allows for the efficient and mild synthesis of hydantoin derivatives without side products.
Industrial Production Methods
Industrial production of hydantoin derivatives often employs environmentally friendly and sustainable methods. One such method involves the use of mechanochemistry, where mechanical force is used to drive chemical reactions. This approach has been successfully applied to the eco-friendly preparation of 5,5′-disubstituted hydantoins .
化学反応の分析
Types of Reactions
Hydantoin, 5-(p-dimethylaminophenyl)dithio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted hydantoins.
科学的研究の応用
Hydantoin, 5-(p-dimethylaminophenyl)dithio- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anticonvulsant properties and potential use in the treatment of epilepsy.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of hydantoin, 5-(p-dimethylaminophenyl)dithio- involves its interaction with various molecular targets and pathways. For example, hydantoin derivatives have been shown to inhibit histone deacetylase, modulate B-cell lymphoma-2, interfere with kinesin spindle proteins, inhibit tubulin polymerization, and inhibit epidermal growth factor receptor (EGFR) . These interactions contribute to the compound’s biological activities, including its anticancer and antimicrobial effects.
類似化合物との比較
Hydantoin, 5-(p-dimethylaminophenyl)dithio- can be compared with other similar compounds, such as:
Phenytoin: An anticonvulsant used to treat epilepsy.
Nitrofurantoin: An antibacterial drug.
Nilutamide: An androgen receptor antagonist used in the treatment of prostate cancer
These compounds share the hydantoin scaffold but differ in their substituents and specific biological activities. Hydantoin, 5-(p-dimethylaminophenyl)dithio- is unique due to its specific substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
74038-70-3 |
|---|---|
分子式 |
C11H13N3S2 |
分子量 |
251.4 g/mol |
IUPAC名 |
5-[4-(dimethylamino)phenyl]imidazolidine-2,4-dithione |
InChI |
InChI=1S/C11H13N3S2/c1-14(2)8-5-3-7(4-6-8)9-10(15)13-11(16)12-9/h3-6,9H,1-2H3,(H2,12,13,15,16) |
InChIキー |
IPPWJQSQJCKDBT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2C(=S)NC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



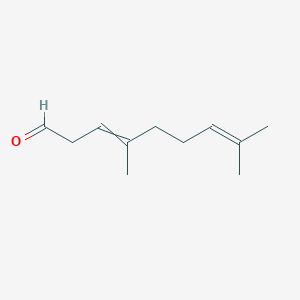
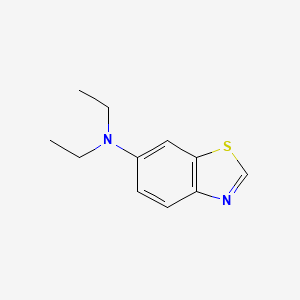

![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
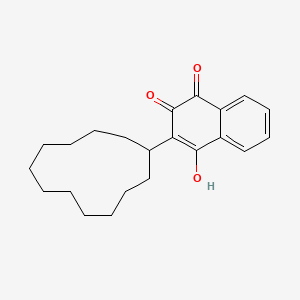

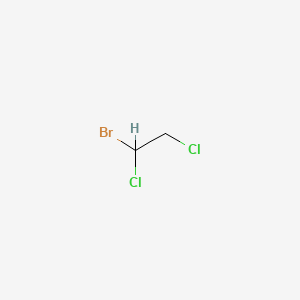
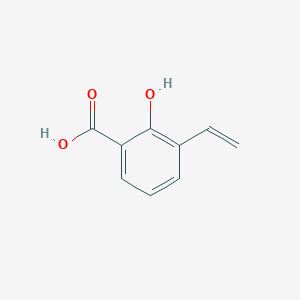
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)

